

# Technical Guide: Ethyl Imidazo[1,2-a]pyridine-6-carboxylate

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## Compound of Interest

**Compound Name:** *Ethyl imidazo[1,2-a]pyridine-6-carboxylate*

**Cat. No.:** B173054

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CAS Number: 158001-04-8

## A Comprehensive Overview for Researchers and Drug Development Professionals

**Introduction:** **Ethyl imidazo[1,2-a]pyridine-6-carboxylate** is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties. This technical guide provides a detailed overview of the synthesis, chemical properties, and known biological activities of **ethyl imidazo[1,2-a]pyridine-6-carboxylate** and its close analogs, aimed at researchers and professionals in the field of drug discovery and development.

## Chemical Properties and Data

Property	Value
CAS Number	158001-04-8
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	190.20 g/mol
IUPAC Name	ethyl imidazo[1,2-a]pyridine-6-carboxylate

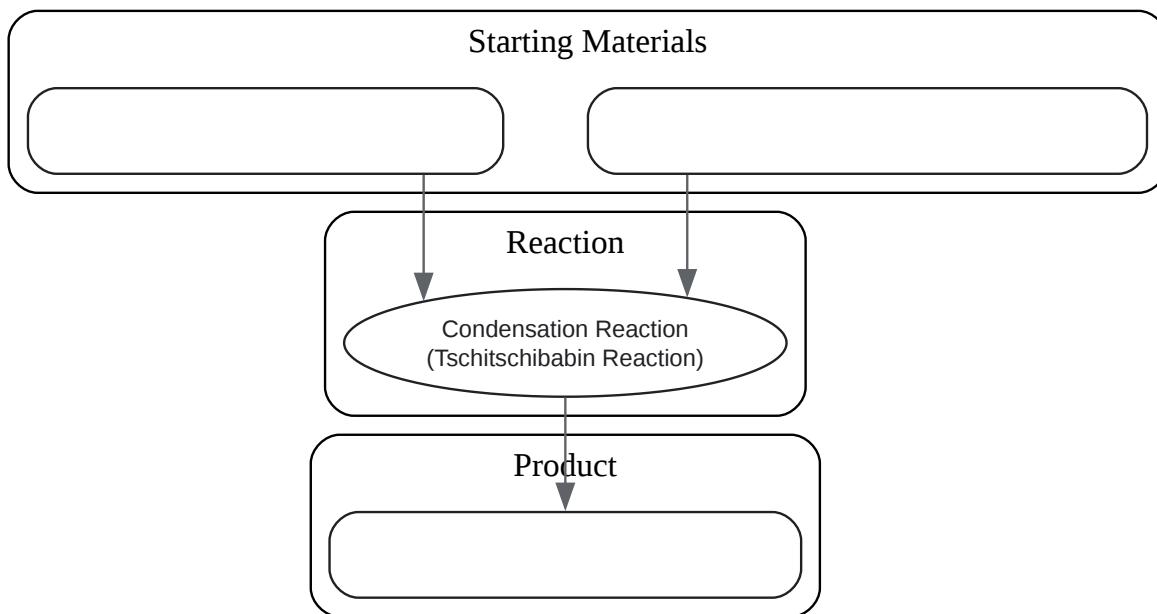
## Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an  $\alpha$ -halocarbonyl compound. While a specific detailed protocol for the synthesis of **ethyl imidazo[1,2-a]pyridine-6-carboxylate** is not readily available in the searched literature, a general and widely applicable synthetic route is the Tschitschibabin reaction.

General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridine Derivatives:

A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a substituted 2-aminopyridine with an  $\alpha$ -haloketone or  $\alpha$ -haloester. For the synthesis of **ethyl imidazo[1,2-a]pyridine-6-carboxylate**, the logical starting materials would be 2-amino-5-carboxypyridine (or its ethyl ester) and a suitable  $\alpha$ -haloacetyl derivative.

Illustrative Synthesis Workflow:



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Caption: General synthetic workflow for imidazo[1,2-a]pyridines.

Detailed Experimental Steps (Hypothetical Protocol based on related syntheses):

- Reaction Setup: To a solution of ethyl 2-aminopyridine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or DMF, is added an  $\alpha$ -haloacetyl derivative like ethyl bromopyruvate (1.1 equivalents).
- Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **ethyl imidazo[1,2-a]pyridine-6-carboxylate**.

## Spectroscopic Data

While specific spectra for **ethyl imidazo[1,2-a]pyridine-6-carboxylate** were not found in the search results, data for closely related analogs are available and can be used for comparative purposes.

Expected Spectroscopic Features:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a quartet and a triplet for the ethyl ester group, and any other substituent protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the fused ring system, the carbonyl carbon of the ester, and the carbons of the ethyl group.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol ).

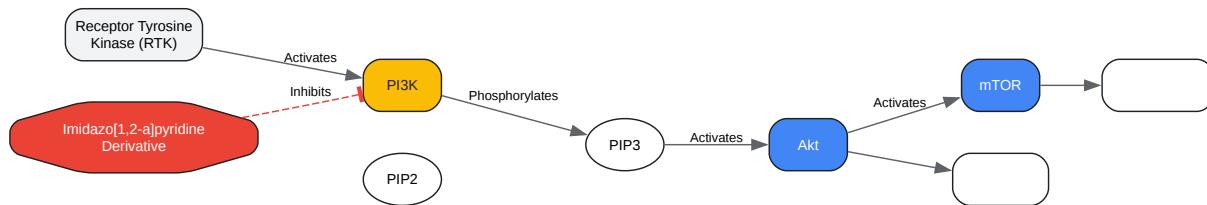
## Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a key component in numerous compounds with significant biological activity. While specific bioactivity data for **ethyl imidazo[1,2-a]pyridine-6-carboxylate** is not detailed in the provided search results, the broader class of compounds has been extensively studied, particularly as anticancer and antitubercular agents.

## Anticancer Activity

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. A key mechanism of action for some of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway Inhibition:



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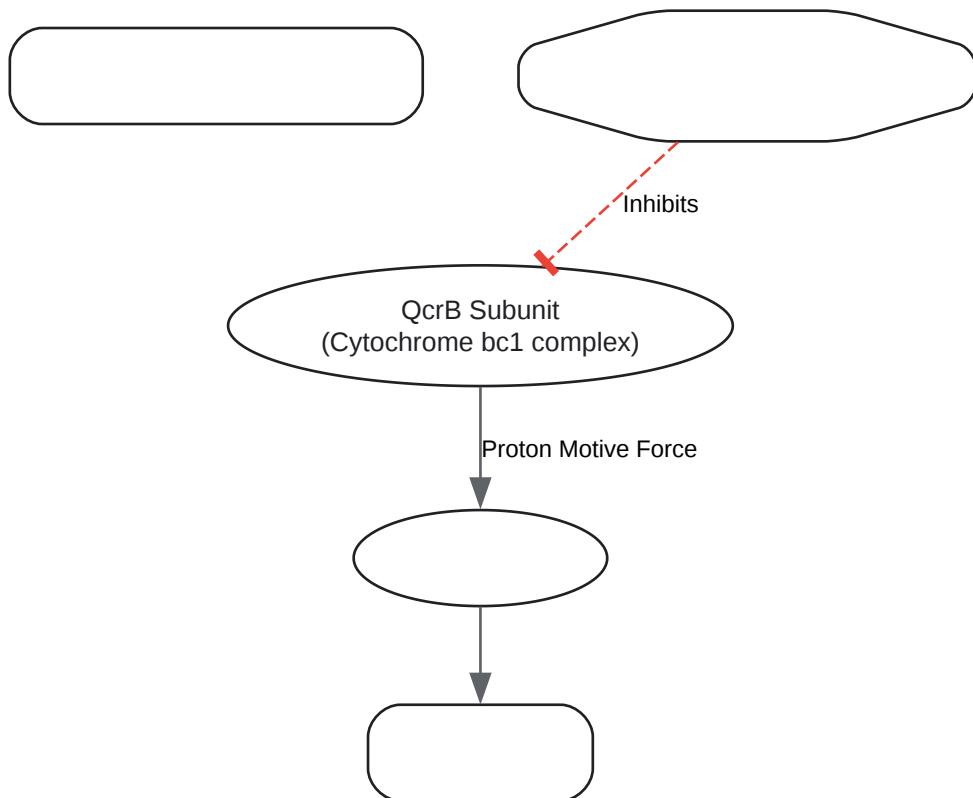
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been synthesized and shown to be potent PI3K $\alpha$  inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines.

## Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some compounds demonstrating potent activity against drug-sensitive and drug-resistant strains of *Mycobacterium tuberculosis*. A key target for some of these compounds is QcrB, a subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex), which is essential for cellular respiration.

Inhibition of Mycobacterial Respiration:



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